5-bromo-1-ethyl-3-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one
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Overview
Description
5-BROMO-1-ETHYL-3-[(4-METHYLPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE is a synthetic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This particular compound features a bromine atom, an ethyl group, and a 4-methylphenylmethyl group attached to the indole core, making it a unique and potentially valuable molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-BROMO-1-ETHYL-3-[(4-METHYLPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multi-step organic reactions. One common method starts with the bromination of an indole derivative, followed by alkylation and subsequent functional group modifications. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
5-BROMO-1-ETHYL-3-[(4-METHYLPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted indole derivatives .
Scientific Research Applications
5-BROMO-1-ETHYL-3-[(4-METHYLPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-BROMO-1-ETHYL-3-[(4-METHYLPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indole derivatives with different substituents, such as:
- 5-BROMO-2,3-DIMETHOXY-6-METHYL-1,4-BENZOQUINONE
- 4-(3-(4-BROMOPHENYL)-5-(2,4-DIMETHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL) BENZENESULFONAMIDE
Uniqueness
The uniqueness of 5-BROMO-1-ETHYL-3-[(4-METHYLPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE lies in its specific combination of substituents, which may confer distinct biological activities and chemical reactivity compared to other indole derivatives. This makes it a valuable compound for further research and development in various fields.
Properties
Molecular Formula |
C18H18BrNO |
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Molecular Weight |
344.2 g/mol |
IUPAC Name |
5-bromo-1-ethyl-3-[(4-methylphenyl)methyl]-3H-indol-2-one |
InChI |
InChI=1S/C18H18BrNO/c1-3-20-17-9-8-14(19)11-15(17)16(18(20)21)10-13-6-4-12(2)5-7-13/h4-9,11,16H,3,10H2,1-2H3 |
InChI Key |
QOHZQWVHXRPVSI-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)Br)C(C1=O)CC3=CC=C(C=C3)C |
Origin of Product |
United States |
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